Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Overview
Description
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: is a spiro compound characterized by a unique structure where a benzoxazine ring is fused with a piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves the reaction of 2-phenoxyethyl bromide with piperidinone derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like chloroform or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown promise in modulating various biological pathways, making it a candidate for further research in pharmacology and toxicology .
Medicine
Medically, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has been studied for its antihypertensive properties. It acts by interacting with specific receptors in the cardiovascular system, potentially offering a new avenue for treating hypertension .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to physiological effects like blood pressure reduction. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4H-3,1-benzoxazine-4,7’(6’H)-pyrrolo[1,2-a]pyrazine]-1’,2,4’(1H)-trione
- Spiro[1,4-benzothiazine-2,2’-pyrroles]
Uniqueness
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBGKMFTPUSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516510 | |
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84060-09-3 | |
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What sparked the interest in Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives as potential antihypertensive agents?
A1: Researchers were initially drawn to the this compound scaffold due to its potential to interact with various biological targets involved in blood pressure regulation. The presence of both a piperidine ring and a benzoxazine moiety within the structure offered possibilities for diverse substitutions and subsequent modulation of pharmacological activity.
Q2: How do structural modifications on the this compound scaffold influence its antihypertensive activity?
A2: Studies exploring structure-activity relationships (SAR) revealed that modifications at the 4'-position of the this compound ring system significantly impact antihypertensive activity [, ]. For instance, introducing a (2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl) substituent at the 4'-position resulted in a compound (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) with notable antihypertensive effects in spontaneously hypertensive rats (SHR) []. Further research investigated modifications around this lead compound to elucidate the key structural features responsible for its activity.
Q3: What are the potential mechanisms of action of these compounds in lowering blood pressure?
A3: While the precise mechanisms of action remain under investigation, preliminary findings suggest that compounds like dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one may exert their antihypertensive effects through a combination of central and peripheral mechanisms []. This suggests interactions with multiple pathways involved in blood pressure regulation, potentially offering therapeutic advantages.
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